molecular formula C18H21NO5 B2580900 ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-29-9

ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2580900
CAS No.: 887210-29-9
M. Wt: 331.368
InChI Key: FWNFNGWBTWVOND-UHFFFAOYSA-N
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Description

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The specific structure of this compound combines a coumarin moiety with a piperidine ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets, leading to its bioactivity.

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-23-18(22)12-5-7-19(8-6-12)11-13-9-17(21)24-16-4-3-14(20)10-15(13)16/h3-4,9-10,12,20H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNFNGWBTWVOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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